Dichloro(1,10-phenanthroline)platinum
Description
Historical Context of Platinum-Based Anticancer Agents
The field of metal-based cancer therapy was revolutionized by the serendipitous discovery of the biological activity of platinum compounds. In the 1960s, Barnett Rosenberg and his colleagues at Michigan State University were investigating the effects of an electric field on the growth of Escherichia coli bacteria. cancer.govresearchgate.net They observed that the application of an electric current from platinum electrodes led to a dramatic inhibition of cell division, causing the bacteria to grow into long filaments. cancer.govresearchgate.net This unexpected phenomenon was eventually traced not to the electric field itself, but to the formation of platinum complexes in the presence of the ammonium (B1175870) chloride buffer, specifically cis-diamminedichloridoplatinum(II), which would later become known as cisplatin (B142131). sandiego.edu
Subsequent investigations in 1969 demonstrated that cisplatin was effective against sarcoma 180 and leukemia L1210 in mice, paving the way for its clinical development. sandiego.edu After successful clinical trials, the U.S. Food and Drug Administration (FDA) approved cisplatin for the treatment of testicular and ovarian cancer in 1978. sandiego.edugsconlinepress.com The introduction of cisplatin into clinical practice marked a significant turning point in cancer chemotherapy, particularly for testicular cancer, where it contributed to a cure rate of over 90% when used in combination therapies. cancer.gov Its application later expanded to a wide array of solid tumors, including lung, bladder, cervical, head, and neck cancers. cancer.govsandiego.eduresearchgate.net
Despite its remarkable success, the clinical utility of cisplatin is hampered by significant side effects, such as nephrotoxicity, nausea, and vomiting, as well as the development of drug resistance in cancer cells. sandiego.edugsconlinepress.com These limitations spurred the development of thousands of cisplatin analogs with the aim of improving its therapeutic index. cancer.govsandiego.edunih.gov This extensive research led to the worldwide approval of two second-generation platinum drugs: carboplatin, which exhibits reduced toxicity, and oxaliplatin, which is particularly effective against colorectal cancer. cancer.govrsc.orgnih.gov Other drugs, such as nedaplatin, lobaplatin, and heptaplatin, have received approval in specific countries. rsc.org The enduring legacy of cisplatin continues to drive research into novel platinum-based compounds with enhanced efficacy and reduced side effects. acs.org
Rationale for Developing Novel Platinum(II) Complexes with 1,10-Phenanthroline (B135089)
The search for new platinum(II) complexes with improved pharmacological properties has led researchers to explore ligands that can modulate the compound's mechanism of action and biological activity. One such class of ligands is the N-heterocyclic aromatic diimines, with 1,10-phenanthroline (phen) being a prominent example. The rationale for incorporating 1,10-phenanthroline into platinum(II) complexes is multifaceted, aiming to address the shortcomings of existing platinum drugs like cisplatin. researchgate.net
A key motivation is to overcome cisplatin resistance and its narrow spectrum of activity. researchgate.net Platinum complexes containing the bidentate 1,10-phenanthroline ligand have demonstrated significant antitumor activity, which is often attributed to their ability to interact with DNA through mechanisms different from or complementary to that of cisplatin. researchgate.netnih.gov While cisplatin forms covalent adducts with DNA, primarily at the N7 position of purine (B94841) bases, leading to DNA bending and unwinding, the planar structure of the 1,10-phenanthroline ligand allows it to intercalate between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation can cause structural distortions in the DNA, interfering with replication and transcription processes.
This dual mode of interaction—covalent binding by the platinum center and intercalation by the phenanthroline ligand—is a promising strategy for enhancing anticancer activity. nih.gov The initial intercalation of the aromatic moiety can bring the platinum center into close proximity with DNA, facilitating subsequent covalent bond formation. nih.gov This distinct mechanism may be effective in cancer cells that have developed resistance to cisplatin, which often involves enhanced DNA repair mechanisms that recognize and remove cisplatin-DNA adducts.
Furthermore, modifying the 1,10-phenanthroline ligand itself, for instance through methylation, can fine-tune the biological activity of the resulting platinum complex. nih.gov The incorporation of such bulky, hydrophobic ligands can also influence the complex's cellular uptake and biodistribution. Transition metal complexes with 1,10-phenanthroline have been shown to possess a range of biological activities, including antimicrobial and antiviral effects, highlighting the versatility of this ligand in medicinal chemistry. researchgate.netchim.it
Overview of Dichloro(1,10-phenanthroline)platinum(II) as a Research Subject
This compound(II), often abbreviated as Pt(phen)Cl₂, is a square-planar platinum(II) coordination complex that has emerged as a significant subject of research in medicinal chemistry. It consists of a central platinum(II) ion coordinated to a bidentate 1,10-phenanthroline ligand and two chloride ligands. This compound has garnered attention for its potential as an anticancer agent, with studies demonstrating its cytotoxic effects against various cancer cell lines.
The interest in this compound(II) stems from its distinct mechanism of action compared to cisplatin. Its biological activity is believed to arise from a combination of coordination exchange reactions and intercalation. The platinum center can form stable adducts with biomolecules, particularly with the nitrogen-containing bases in DNA. Simultaneously, the planar 1,10-phenanthroline ligand can insert itself between the DNA base pairs, a process known as intercalation, which can disrupt DNA replication and transcription. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells.
Research has demonstrated the cytotoxic efficacy of this compound(II) against various cancer cell lines, including HCT-116 (colon cancer) and CCRF-CEM (leukemia). In some leukemia cell lines, it has exhibited IC₅₀ values as low as 0.7 µM, indicating significant potency. While it is a valuable research compound, its utility in biological systems is somewhat limited by its poor solubility in water. wku.edu This has prompted further research into synthesizing derivatives with improved aqueous solubility to enhance bioavailability and therapeutic potential. wku.edunih.gov
Table 1: Physicochemical Properties of this compound(II)
| Property | Value |
| Chemical Formula | C₁₂H₈Cl₂N₂Pt |
| Molecular Weight | 446.19 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol |
| CAS Number | 18432-95-6 |
Data sourced from multiple references. cymitquimica.comsigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
1,10-phenanthroline;platinum(2+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.Pt/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONLGUDYJIAGQI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Pt+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939824 | |
| Record name | Platinum(2+) chloride--1,10-phenanthroline (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18432-95-6 | |
| Record name | Dichloro(1,10-phenanthroline)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18432-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum (II), dichloro(1,10-phenanthroline)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018432956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--1,10-phenanthroline (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80939824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications
Direct Synthesis Routes for Dichloro(1,10-phenanthroline)platinum(II)
The primary and most straightforward method for synthesizing this compound(II) involves the direct reaction of a platinum(II) salt with 1,10-phenanthroline (B135089). A common and effective precursor is potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
The synthesis is typically carried out in an aqueous solution. When 1,10-phenanthroline is introduced to the solution of K₂[PtCl₄], the bidentate phenanthroline ligand displaces two of the chloride ligands from the coordination sphere of the platinum atom. The strong affinity of the nitrogen donor atoms in the phenanthroline for the platinum(II) center drives the reaction forward, leading to the formation of the stable, square-planar complex. The resulting this compound(II) is poorly soluble in water and precipitates from the reaction mixture as a yellow solid. nih.gov
The general reaction can be represented as: K₂[PtCl₄] + C₁₂H₈N₂ → [Pt(C₁₂H₈N₂)]Cl₂ + 2 KCl
This precipitation facilitates its isolation and purification from the reaction medium. The product can be collected by filtration, washed to remove remaining reactants and byproducts, and dried. This method is valued for its simplicity and efficiency in producing the target compound.
Strategies for Enhancing Bioavailability through Ligand Modification
A significant challenge associated with this compound(II) is its extremely low water solubility, which limits its study and potential use in biological systems. wku.edu To address this, various chemical modification strategies have been developed. These approaches focus on altering the ligands within the complex to improve aqueous solubility and other key properties.
Replacement of Chloride Ligands with Alternative Anions (e.g., Alkoxyacetates)
One effective strategy is to replace the two chloride ligands with more hydrophilic anionic ligands. Alkoxyacetates have been successfully used for this purpose. The synthesis of these derivatives starts with the parent this compound(II) complex. By reacting it with the silver salt of the desired alkoxyacetate, a salt metathesis reaction occurs. The silver ions precipitate as silver chloride (AgCl), while the alkoxyacetate anions coordinate to the platinum center. nih.govresearchgate.net
This ligand exchange significantly enhances the aqueous solubility of the resulting platinum complexes. nih.govresearchgate.net For example, complexes with the general formula [Pt(phen)(OCOCH₂OR)₂], where R can be methyl, ethyl, or isopropyl, have been synthesized and characterized. nih.govresearchgate.net
Table 1: Synthesis of Alkoxyacetate Derivatives of (1,10-phenanthroline)platinum(II)
| Precursor | Reagent | Resulting Complex Formula | Benefit |
|---|---|---|---|
| [Pt(phen)Cl₂] | Silver methoxyacetate (B1198184) | [Pt(phen)(OCOCH₂OCH₃)₂] | Improved aqueous solubility nih.govresearchgate.net |
| [Pt(phen)Cl₂] | Silver ethoxyacetate | [Pt(phen)(OCOCH₂OCH₂CH₃)₂] | Improved aqueous solubility nih.govresearchgate.net |
Incorporation of Chiral Ancillary Ligands (e.g., 1S,2S-Diaminocyclohexane)
Another approach involves creating heteroleptic complexes where, in addition to the phenanthroline ligand, a chiral ancillary ligand is incorporated. The chiral diamine 1S,2S-diaminocyclohexane (SS-DACH) is a notable example. The synthesis of such complexes, with the general formula [Pt(phenanthroline derivative)(SS-DACH)]²⁺, typically follows a different route. rsc.orgmdpi.com
Instead of starting with this compound(II), the synthesis often begins with a platinum-diamine precursor, such as [Pt(SS-DACH)Cl₂]. This precursor is then refluxed with the desired phenanthroline or a substituted phenanthroline derivative in water. rsc.org The phenanthroline ligand displaces the two chloride ions to form the final cationic complex. This method has been used to create a range of complexes with promising biological activity profiles. nih.govacs.orgnih.gov A more recent, solvent-free mechanochemical method has also been developed, significantly reducing reaction times and energy consumption compared to traditional solution-based refluxing. rsc.org
Functionalization of the 1,10-Phenanthroline Moiety (e.g., Methylation, Carboxylic Acid Derivatives)
Modifying the 1,10-phenanthroline ligand itself before coordination to the platinum center is a powerful strategy for tuning the complex's properties.
Methylation: The introduction of methyl groups onto the phenanthroline backbone, such as in 5,6-dimethyl-1,10-phenanthroline, can alter the electronic properties and steric profile of the resulting platinum complex. mdpi.comrsc.org The synthesis proceeds by using the pre-methylated phenanthroline ligand in the coordination reaction with a platinum precursor, similar to the methods described above. rsc.org
Carboxylic Acid Derivatives: To enhance water solubility and provide a reactive handle for further conjugation, carboxylic acid groups can be introduced onto the phenanthroline ring. One method involves the oxidation of methyl-substituted phenanthrolines. For instance, 2,9-dimethyl-1,10-phenanthroline (neocuproine) can be oxidized using sodium chlorite (B76162) to selectively yield 9-methyl-1,10-phenanthroline-2-carboxylic acid. mdpi.com This functionalized ligand can then be reacted with a platinum source, such as PtCl₂(MeCN)₂, to form the desired platinum complex. osti.gov
Exploration of Solvent Systems for Derivative Synthesis
The synthesis of derivatives of this compound(II) is often hampered by the low solubility of the starting material. A qualitative survey of solvents showed that the parent compound has poor solubility in deionized water, acetone (B3395972), chloroform, and methanol, with slightly better, though still limited, solubility in dichloromethane (B109758) (DCM) and acetonitrile. wku.edu
Consequently, the choice of solvent is critical for successful derivatization. For reactions involving the substitution of the chloride ligands, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to help dissolve the reactants and facilitate the reaction. wku.edu In other cases, mixed solvent systems, like acetone/water, are used to balance the solubility of both the platinum precursor and the organic ligands. nih.gov The development of solvent-free mechanochemical synthesis offers a promising alternative, circumventing solubility issues entirely. rsc.org
Synthesis of this compound(II) Derivatives
The synthesis of derivatives of this compound(II) generally follows two main pathways, which are dictated by the desired final structure of the complex.
Pathway 1: Modification of the Parent Complex This pathway begins with the pre-synthesized this compound(II). The derivatization occurs through the substitution of the chloride ligands. This is the preferred route for introducing new anionic ligands, such as the alkoxyacetates mentioned previously. nih.govresearchgate.net The reaction involves a ligand exchange, often driven by the precipitation of an insoluble salt like AgCl, which pulls the equilibrium towards the formation of the product.
Pathway 2: Synthesis from Functionalized Ligands This approach involves the initial synthesis and isolation of a modified 1,10-phenanthroline ligand. The modifications can include the addition of various functional groups like methyl or carboxylic acid moieties. mdpi.comosti.gov This pre-functionalized ligand is then reacted with a suitable platinum(II) precursor, such as K₂[PtCl₄] or an organometallic platinum source, to assemble the final complex. nih.govrsc.org This method is highly versatile as it allows for a wide range of functionalities to be incorporated into the phenanthroline backbone prior to metal coordination.
Table 2: Summary of Synthetic Pathways for Derivatives
| Pathway | Starting Material | Key Transformation | Example Derivative Class |
|---|---|---|---|
| 1 | [Pt(phen)Cl₂] | Substitution of chloride ligands | Alkoxyacetate complexes nih.govresearchgate.net |
Platinum(II) Complexes with Extended Phenanthrolines
The planar 1,10-phenanthroline ligand in this compound(II) serves as a scaffold that can be systematically extended through the addition of further aromatic rings. This extension of the π-system can significantly influence the resulting complex's ability to interact with biological macromolecules, particularly DNA. researchgate.netnih.gov The synthesis of these complexes typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the desired extended phenanthroline ligand. researchgate.net
One prominent example of an extended phenanthroline ligand is dipyrido[3,2-a:2',3'-c]phenazine (dppz). Platinum(II) complexes incorporating dppz have been synthesized and studied for their potential as DNA metallointercalators. researchgate.net Another class of extended ligands are the imidazo[4,5-f] rsc.orgresearchgate.netphenanthrolines. nih.govchim.it For instance, dinuclear platinum(II) complexes have been successfully synthesized using bridging imidazophenanthroline-based ligands, demonstrating the versatility of this approach to create more complex molecular architectures. nih.gov The synthesis of these dinuclear complexes, such as [Pt₂(L1)Cl₄] and [Pt₂(L2)Cl₄], involves the reaction of the respective dinucleating imidazophenanthroline ligands with a platinum salt. nih.gov
The rationale behind using extended phenanthrolines is that the larger aromatic surface area can facilitate stronger π-π stacking interactions with DNA base pairs, leading to enhanced cytotoxic activity. nih.gov These modifications aim to move beyond simple coordination compounds to create molecules with specific functionalities, such as acting as 'light switches' for DNA when coordinated to certain metal centers. researchgate.net
Table 1: Examples of Platinum(II) Complexes with Extended Phenanthroline Ligands
| Ligand Name | Abbreviation | Resulting Complex Example | Synthetic Precursor | Reference |
|---|---|---|---|---|
| Dipyrido[3,2-a:2',3'-c]phenazine | dppz | [Pt(dppz)Cl₂] | K₂PtCl₄ | researchgate.net |
| 1,2-bis(2-(1H-imidazo[4,5-f] rsc.orgresearchgate.netphenanthrolin-2-yl)phenoxy)ethane | L1 | [Pt₂(L1)Cl₄] | Not Specified | nih.gov |
| 1,2-bis(2-(1H-imidazo[4,5-f] rsc.orgresearchgate.netphenanthrolin-2-yl)phenoxy)hexane | L2 | [Pt₂(L2)Cl₄] | Not Specified | nih.gov |
| 3,8-di-n-pentyl-4,7-di(phenylethynyl)-1,10-phenanthroline | - | [Pt(C₁₂H₁₂N₂C₂₀H₁₀)Cl₂] | Not Specified | nih.gov |
Mixed-Metal Complexes Incorporating Platinum(II) and Lanthanide Centers
The development of heterobimetallic complexes containing both platinum(II) and lanthanide(III) ions represents a sophisticated approach to designing multifunctional molecules. These complexes aim to combine the cytotoxic properties of the platinum moiety with the unique luminescent and magnetic properties of lanthanides. The 1,10-phenanthroline framework is often used as a bridging ligand or as a scaffold to bring the different metal centers into proximity.
While direct synthetic routes to this compound(II)-lanthanide mixed-metal complexes are not extensively detailed in the provided search results, the principle of constructing such systems is established in coordination chemistry. Typically, a ligand is designed with distinct binding sites, one suitable for the square-planar coordination preferred by Pt(II) and another capable of accommodating the higher coordination numbers of lanthanide ions. For example, lanthanide complexes with 1,10-phenanthroline-5,6-dione (B1662461) have been synthesized, which could potentially serve as precursors for further coordination with a platinum center. researchgate.net The synthesis of such mixed-metal complexes often requires careful, stepwise reactions to ensure the selective coordination of each metal ion to its intended site.
Analogs with Alternative Nitrogen-Donor Ligands (e.g., Terpyridine, 4,5-Diazafluorene)
Replacing the 1,10-phenanthroline ligand with other nitrogen-donor ligands offers a pathway to fine-tune the steric and electronic properties of the resulting platinum(II) complexes. Terpyridine and 4,5-diazafluorene (B6599424) are two such alternatives that have been explored.
Terpyridine Analogs: Terpyridine is a tridentate ligand that coordinates to platinum(II) to form highly stable complexes. The resulting [Pt(terpyridine)Cl]⁺ cation has been investigated for its interactions with DNA. researchgate.net The synthesis of such complexes typically involves the reaction of K₂PtCl₄ with the terpyridine ligand.
4,5-Diazafluorene Analogs: 4,5-Diazafluorene and its derivatives, like 4,5-diazafluoren-9-one (B35911), serve as bidentate ligands similar to phenanthroline. The synthesis and characterization of cis-[Pt(dafone)Cl₂] (where dafone is 4,5-diazafluoren-9-one) have been reported. researchgate.net This complex was synthesized and found to have a long chelate bite with Pt-N distances longer than those in the analogous 1,10-phenanthroline complex. researchgate.net Another study describes the synthesis of [Pt(C₆F₅)₂(N,N)] complexes, where N,N can be 4,5-diazafluoren-9-one or its derivatives. mdpi.com The general synthetic procedure involves reacting the ligand with [Pt(C₆F₅)₂(THF)₂] in dichloromethane. mdpi.com
Table 2: Comparison of this compound(II) Analogs
| Ligand | Ligand Type | Complex Example | Key Structural Feature | Reference |
|---|---|---|---|---|
| 1,10-Phenanthroline | Bidentate | [Pt(phen)Cl₂] | Standard square-planar geometry | morressier.com |
| Terpyridine | Tridentate | [Pt(terpyridine)Cl]⁺ | Tridentate coordination leads to a cationic complex | researchgate.net |
| 4,5-Diazafluoren-9-one | Bidentate | cis-[Pt(dafone)Cl₂] | Longer Pt-N bond distances compared to the phen analog | researchgate.net |
Platinum(IV) Prodrug Development
A significant area of research is the development of platinum(IV) prodrugs from platinum(II) precursors like this compound(II). Platinum(IV) complexes are generally more kinetically inert than their platinum(II) counterparts, which can reduce off-target reactions before the drug reaches its intended cellular target. researchgate.netamericanpharmaceuticalreview.com The octahedral geometry of Pt(IV) complexes provides two additional axial positions that can be functionalized with other bioactive ligands, creating multi-action therapeutic agents. researchgate.netcityu.edu.hk
The general synthetic strategy involves the oxidation of the Pt(II) complex to a Pt(IV) species. A common method is the reaction of the Pt(II) compound with hydrogen peroxide to form a trans-dihydroxo Pt(IV) derivative. americanpharmaceuticalreview.comdigitellinc.com These dihydroxo complexes can then be further reacted with agents like acid anhydrides or activated esters to install various axial ligands. digitellinc.com For example, the DNA-alkylating agent chlorambucil (B1668637) has been coordinated to the axial positions of platinum(IV) complexes derived from phenanthroline-containing Pt(II) precursors. researchgate.net This approach aims to create prodrugs that, upon intracellular reduction back to the active Pt(II) form, release not only the cytotoxic platinum agent but also another therapeutic molecule. nih.gov
Oxidative Addition Reactions in this compound(II) Chemistry
Oxidative addition is a fundamental reaction in the chemistry of square-planar d⁸ metal complexes like this compound(II). In this process, a molecule is added to the metal center, increasing the oxidation state of the metal from +2 to +4 and its coordination number from four to six. This reaction is the basis for the synthesis of the Pt(IV) prodrugs discussed previously.
The oxidative addition of halogens (X₂) and pseudohalogens to dihalo(1,10-phenanthroline)platinum(II) complexes has been studied. acs.org These reactions typically proceed via an Sₙ2 mechanism, leading to the formation of octahedral Pt(IV) complexes. For instance, the reaction of [Pt(CH₂CMe₂C₆H₄)(phen)] (where phen is 3,4,7,8-tetramethyl-1,10-phenanthroline) with halogens results in the kinetically controlled formation of the trans oxidative addition product, which may then slowly equilibrate to the thermodynamically favored cis isomer. researchgate.net
Kinetic studies on the oxidative addition of methyl iodide (MeI) to diarylplatinum(II) complexes containing a 1,10-phenanthroline ligand have also been conducted. rsc.org These investigations revealed that the reaction follows an Sₙ2 mechanism, and the reaction rates are influenced by the solvent, with the order being acetone > ionic liquids > benzene. rsc.org These fundamental studies of oxidative addition reactions are crucial for understanding the mechanisms of Pt(IV) prodrug activation and for designing new synthetic routes to novel platinum complexes.
Molecular Interactions with Biological Targets
DNA Binding Mechanisms
Dichloro(1,10-phenanthroline)platinum(II) primarily interacts with DNA through a dual mechanism that involves both non-covalent and covalent binding. This combined mode of action is thought to enhance its biological efficacy. The process generally involves an initial non-covalent interaction, which then facilitates the formation of stable, covalent adducts with the DNA bases, ultimately leading to interference with critical cellular processes like DNA replication and transcription.
A key feature of this compound(II) is the presence of the 1,10-phenanthroline (B135089) (phen) ligand. This ligand is a planar, aromatic heterocyclic system that can insert itself between the stacked base pairs of the DNA double helix. researchgate.net This mode of non-covalent binding, known as intercalation, is driven by π-π stacking interactions between the aromatic rings of the phenanthroline ligand and the purine (B94841) and pyrimidine (B1678525) bases of DNA. researchgate.net
| Parameter | Finding | Investigated Compound(s) | Reference(s) |
| Binding Mode | Intercalation of the phenanthroline ligand between DNA base pairs. | Platinum(II) complexes with 1,10-phenanthroline and its derivatives. | researchgate.netnih.gov |
| Primary Driving Force | π-π stacking interactions. | Platinum(II) complexes with planar aromatic ligands. | researchgate.net |
| Supporting Evidence | Changes in DNA viscosity, absorption, and circular dichroism spectra. | Platinum(II) complexes with 1,10-phenanthroline and extended phenanthrolines. | researchgate.netnih.gov |
| Binding Constant (Kb) | 6.6 × 10⁴ M⁻¹ | Pt(DIP)(LL)₂ (a related complex with 4,7-diphenyl-1,10-phenanthroline) | nih.gov |
Following the initial intercalative step, the platinum(II) center of this compound(II) can form stable coordinate covalent bonds with the nitrogen atoms of the DNA bases. This process typically involves the hydrolysis of the chloride ligands, creating a reactive aqua species that can then readily react with nucleophilic sites on the DNA, particularly the N7 position of guanine (B1146940) residues. The formation of these platinum-DNA adducts is a hallmark of platinum-based anticancer agents.
This dual mode of interaction, where intercalation precedes covalent binding, is considered a significant advantage. researchgate.net The initial non-covalent binding increases the local concentration of the complex on the DNA strand, thereby facilitating the subsequent and more permanent covalent bond formation. researchgate.net These stable adducts disrupt the normal structure and function of DNA, which can block the machinery of DNA replication and transcription, leading to cell cycle arrest and apoptosis.
The binding of this compound(II) to DNA induces significant alterations in the DNA's secondary and tertiary structure. nih.gov The intercalative action of the phenanthroline ligand forces the separation of adjacent base pairs, leading to a localized unwinding and lengthening of the DNA double helix. researchgate.netreading.ac.uk This distortion can interfere with the binding of DNA-processing proteins.
Simultaneously, the formation of covalent platinum adducts causes further conformational changes. Platinum adducts are known to produce distinct bends and kinks in the DNA helix. nih.gov The precise nature of these distortions, such as the bend angle, can be influenced by the sequence of DNA bases flanking the adduct site. nih.gov These structural perturbations are recognized by cellular proteins, which can trigger downstream signaling pathways leading to cell death. The combined effect of intercalation-induced unwinding and covalent binding-induced bending results in a profoundly distorted DNA structure that is difficult for cellular repair mechanisms to correct. reading.ac.uk
In addition to forming adducts and distorting the helix, platinum complexes containing 1,10-phenanthroline ligands have been shown to possess DNA cleavage capabilities. researchgate.netnih.gov Some studies have demonstrated that these complexes can convert supercoiled plasmid DNA into its nicked or linear forms, indicating single-strand or double-strand breaks. nih.govreading.ac.uk
| Activity | Observation | Investigated Compound(s) | Reference(s) |
| DNA Cleavage | Capable of cleaving supercoiled plasmid DNA. | Pt(DIP)(LL)₂ and other Pt(II) complexes with phenanthroline derivatives. | nih.govreading.ac.uk |
| Proposed Mechanism | Often involves oxidative pathways, potentially generating reactive oxygen species. | Metal complexes with 1,10-phenanthroline ligands. | researchgate.netreading.ac.uk |
| Effect | Conversion of supercoiled DNA to nicked and linear forms. | Platinum(II) complexes with phenanthroline derivatives. | reading.ac.uk |
The interaction of platinum complexes with DNA is not always random. Research into related phenanthroline-containing metal complexes suggests that there can be a degree of sequence or structural selectivity. For instance, theoretical studies on methylated phenanthroline derivatives indicate that their interactions are specifically directed toward the oxygen and nitrogen heteroatoms of guanine-cytosine (G-C) base pairs and the phosphate (B84403) backbone. rsc.org This suggests a potential preference for G-C rich regions of DNA. The binding of some related copper-phenanthroline complexes has been shown to occur in the major or minor groove of the DNA, depending on the specific structure of the aromatic ligand. psu.edu While specific sequence preference data for this compound(II) is not extensively detailed, the established chemistry of platinum compounds and their intercalating ligands points toward a non-uniform binding pattern along the DNA strand.
Interactions with Other Nucleic Acids (e.g., RNA)
Studies on the archetypal drug cisplatin (B142131) have confirmed that it can form adducts on various types of RNA, including ribosomal RNA (rRNA) and transfer RNA (tRNA), both in vitro and in vivo. nih.gov Given that less than 10% of intracellular cisplatin typically binds to DNA, interactions with the much more abundant RNA molecules could be significant. nih.gov Damage to functionally important RNA molecules, such as those involved in protein synthesis, could severely disrupt cellular processes. Although research on the specific interactions of this compound(II) with RNA is less extensive than for DNA, its structural features make such interactions plausible.
Protein Binding Interactions
Upon introduction into the bloodstream, this compound(II) encounters a milieu rich in proteins. The nature and extent of its binding to these proteins are critical determinants of its bioavailability, distribution, and ultimately, its biological activity.
Association with Serum Albumins (e.g., Bovine Serum Albumin)
Serum albumins, the most abundant proteins in blood plasma, play a crucial role in the transport and disposition of various endogenous and exogenous compounds. The interaction between platinum complexes and serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been a subject of extensive research to understand the pharmacokinetics of these potential drugs.
Studies on platinum(II) complexes containing a 1,10-phenanthroline ligand have revealed significant binding to serum albumins. The primary mechanism of this interaction is often characterized by fluorescence quenching of the albumin's intrinsic tryptophan fluorescence upon binding of the platinum complex. This quenching can be either static, resulting from the formation of a ground-state complex between the fluorophore and the quencher, or dynamic, arising from collisional encounters. For instance, investigations into mononuclear platinum(II) complexes with a 5,6-epoxy-1,10-phenanthroline ligand showed that the nature of the interaction can be influenced by other ligands in the coordination sphere. One such complex was found to bind to HSA through a static process, while another exhibited a dynamic quenching mechanism. rsc.orgkg.ac.rs
The strength of the association is quantified by the binding constant (Ka). For various platinum(II)-phenanthroline derivatives, these constants have been determined using techniques like fluorescence spectroscopy and circular dichroism. For example, a study on [(5,6-dimethyl-1,10-phenanthroline)(1,2-diaminoethane)platinum(II)]2+ reported an association constant in the order of 105 M-1 with approximately one binding site on BSA, as determined by fluorescence quenching. nih.gov Circular dichroism titrations with the same complex indicated a reduction in the α-helical content of BSA upon binding and suggested an even higher association constant of approximately 5 x 106 M-1 for a single site. nih.gov These findings suggest a strong affinity of these platinum complexes for serum albumin, which can significantly influence their free concentration in the plasma. nih.gov
Competitive binding experiments using site-specific markers have been employed to identify the preferred binding locations on albumin. For some platinum(II)-phenanthroline complexes, the primary interaction site has been identified as site II in the hydrophobic cavity of subdomain IIIA of HSA. kg.ac.rs The interaction with albumin can also induce conformational changes in the protein, as evidenced by a slight red shift in the maximum emission wavelength of tryptophan fluorescence, suggesting that the tryptophan residues are brought into a more hydrophilic environment upon complex binding. nih.gov
| Platinum Complex | Protein | Technique | Binding Constant (Ka, M-1) | Number of Binding Sites (n) | Quenching Mechanism | Reference |
|---|---|---|---|---|---|---|
| [(5,6-dimethyl-1,10-phenanthroline)(1,2-diaminoethane)platinum(II)]2+ | BSA | Fluorescence Spectroscopy | ~2 x 105 | ~1.1 | Static | nih.gov |
| [(5,6-dimethyl-1,10-phenanthroline)(1,2-diaminoethane)platinum(II)]2+ | BSA | Circular Dichroism | ~5 x 106 | ~1 | - | nih.gov |
| [Pt(5,6-epoxy-1,10-phen)Cl2] | HSA | Fluorescence Spectroscopy | 5.4 x 105 | ~0.9 | Static | nih.gov |
Adduct Formation with Flavin Mononucleotide
Flavin mononucleotide (FMN) is a crucial cofactor in various enzymatic reactions, participating in redox processes essential for cellular metabolism. The interaction of platinum complexes with such vital biomolecules can have significant biological consequences. Research has shown that ternary Pt(II) complexes, which include a 1,10-phenanthroline ligand and an amino acid, can form adducts with FMN. researchmap.jp
The formation of these adducts is primarily driven by π-π stacking interactions between the planar aromatic ring system of the 1,10-phenanthroline ligand and the isoalloxazine ring of FMN. researchmap.jp This non-covalent interaction leads to the formation of a 1:1 adduct. The stability of these adducts has been quantified, with stability constants (log K) for the systems with [Pt(Amino Acid)(phen)] complexes ranging from 2.83 to 3.42, as determined by 1H NMR spectroscopy. researchmap.jp The formation of such adducts can, in turn, affect the redox properties of FMN, potentially interfering with its biological function. researchmap.jp While these studies were conducted on ternary complexes, the underlying principle of stacking interactions suggests that this compound(II) could also engage in similar adduct formation with FMN.
| Platinum Complex | Stability Constant (log K) | Reference |
|---|---|---|
| [Pt(Gly)(phen)] | 2.83 | researchmap.jp |
| [Pt(Ala)(phen)] | 3.12 | researchmap.jp |
| [Pt(Arg)(phen)] | 3.42 | researchmap.jp |
Binding to Cytosolic Proteins
The cytoplasm is a complex environment containing a vast array of proteins that can potentially interact with platinum compounds. While specific studies detailing the binding of this compound(II) to a wide range of individual cytosolic proteins are limited, research on related platinum complexes provides insights into potential interactions. It is known that platinum compounds can be subject to degradation by cytosolic components like glutathione (B108866). nih.gov Furthermore, the aromatic ligands of platinum complexes can play a role in their interaction with larger protein assemblies such as the proteasome. nih.gov The reactivity of the platinum center and the nature of the surrounding ligands will dictate the specificity and strength of these interactions, which can influence the compound's ultimate cellular fate and mechanism of action.
Cellular Uptake Mechanisms
For this compound(II) to exert its biological effects, it must first cross the cell membrane and accumulate intracellularly. The mechanisms governing this cellular uptake are multifaceted and depend on the physicochemical properties of the complex.
Investigation of Active Transport Pathways
The passage of molecules across the cell membrane can occur through passive diffusion or be facilitated by transporter proteins in an active process. While passive diffusion is often driven by a concentration gradient and the lipophilicity of the compound, active transport allows for accumulation against a concentration gradient and can be highly specific. For some platinum(IV) complexes, a lack of correlation between lipophilicity and intracellular accumulation has led to the suggestion of the involvement of active transport mechanisms. nih.govwku.edu However, specific studies definitively identifying the active transport pathways for this compound(II) are not yet prevalent in the scientific literature. The structural features of the complex, including its charge and the presence of the phenanthroline ligand, may influence its recognition by membrane transporters.
Impact of Lipophilicity and Selectivity on Intracellular Accumulation
Lipophilicity, the affinity of a molecule for a lipid environment, is a key factor influencing its ability to traverse the lipid bilayer of the cell membrane. Generally, a higher lipophilicity is expected to facilitate passive diffusion and lead to greater intracellular accumulation. Studies on platinum(IV) complexes with 1,10-phenanthroline and increasingly lipophilic axial ligands have been conducted to explore this relationship. rsc.org
However, the correlation between lipophilicity and cellular accumulation is not always straightforward. While in some instances, more lipophilic derivatives of platinum-phenanthroline complexes have shown increased cellular uptake, other studies have found no clear correlation between increasing lipophilicity and the amount of platinum accumulated inside the cells. rsc.orgnih.gov This suggests that other factors, such as the potential involvement of active transport as mentioned earlier, may play a significant role.
Biological Activity and Pharmacological Potential
In Vitro Cytotoxicity Studies in Cancer Cell Lines
Dichloro(1,10-phenanthroline)platinum(II) and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Studies show that these compounds can effectively reduce the proliferation of malignant cells, often with potency comparable or superior to established chemotherapeutics. mdpi.com
The antiproliferative activity is frequently quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For instance, Pt(phen)Cl2 has shown notable cytotoxicity against leukemia (CCRF-CEM) and colon cancer (HCT-116) cell lines, with IC50 values reported in the sub-micromolar range. In some leukemia cell lines, the IC50 value has been recorded as low as 0.7 µM.
Derivatives of Pt(phen)Cl2, where the chloride ligands are replaced by other groups, have also been extensively studied. For example, platinum(II) complexes incorporating 1,10-phenanthroline (B135089) and chiral ancillary ligands like trans-R,R- and trans-S,S-1,2-diaminocyclohexane have shown potent cytotoxicity. The complex Pt(S,S-dach)(phen)2 was found to be more cytotoxic than cisplatin (B142131) in all 13 cancer cell lines tested, including human bladder cancer (5637) and murine leukemia (L1210) lines. researchgate.net Similarly, another study investigated platinum(II) complexes with α- and β-naphthyl groups, finding that one such complex exhibited an IC50 value on the triple-negative breast cancer cell line MDA-MB-231 that was eightfold lower than that of cisplatin (8.1 ± 1.1 µM vs. 63.1 ± 1.2 µM). mdpi.com
The table below summarizes the reported in vitro cytotoxic activity of this compound(II) and related complexes against various human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| This compound(II) | CCRF-CEM | Leukemia | As low as 0.7 | |
| This compound(II) | HCT-116 | Colon | Sub-micromolar range | |
| Pt(S,S-dach)(phen)2 | 5637 | Bladder | 0.091 | researchgate.net |
| Pt(S,S-dach)(phen)2 | L1210 | Murine Leukemia | 0.13 | researchgate.net |
| Cisplatin | L1210 | Murine Leukemia | 0.50 | researchgate.net |
| [Pt(HL4)Cl]·H2O (a related complex) | MDA-MB-231 | Breast (Triple-Negative) | 8.1 ± 1.1 | mdpi.com |
| Cisplatin | MDA-MB-231 | Breast (Triple-Negative) | 63.1 ± 1.2 | mdpi.com |
| [Pt(phen)(OCOCH2OMe)2] | HCT-116 | Colon | Comparable to Cisplatin | researchgate.net |
A primary mechanism through which platinum complexes exert their anticancer effects is by inducing programmed cell death, or apoptosis. researchgate.netnih.gov Research indicates that this compound(II) and its analogues are effective inducers of apoptosis in cancer cells. The interaction of these compounds with DNA is a critical step, leading to the formation of stable complexes that disrupt DNA replication and transcription, ultimately triggering apoptotic pathways. mdpi.com The planar 1,10-phenanthroline ligand can intercalate between DNA bases, which enhances the binding affinity of the complex.
In addition to inducing apoptosis, these platinum complexes can modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt the proliferation of cancer cells. Flow cytometry analyses have shown that platinum(II)-phenanthroline complexes can cause cell cycle arrest. For example, representative complexes were found to block the progression of HCT-116 colon cancer cells in the S or G2/M phases. researchgate.net Another dinuclear platinum(II) complex containing a 1,7-phenanthroline (B34526) bridge was shown to induce G2/M phase arrest in breast cancer cells. researchgate.net This arrest of the cell cycle is considered a key contributor to the subsequent induction of apoptosis. researchgate.netresearchgate.net
Mitochondria play a central role in the life and death of a cell, including the regulation of apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health, and its disruption is a hallmark of early apoptosis. nih.govru.nl Studies on platinum(II) complexes containing phenanthroline-like ligands have demonstrated their ability to induce depolarization of the mitochondrial membrane. mdpi.com This loss of membrane potential is associated with the activation of downstream apoptotic pathways.
Furthermore, these complexes can increase the levels of reactive oxygen species (ROS) within cancer cells. mdpi.com ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, leading to a state of oxidative stress. nih.gov This increase in intracellular ROS contributes to the cytotoxic effects of the platinum compounds and is linked to the induction of apoptosis. mdpi.com The generation of ROS and the impairment of mitochondrial potential are interconnected events that amplify the cell death signal. nih.govnih.gov
In Vivo Antitumor Efficacy Studies
The evaluation of anticancer compounds in living organisms is a critical step in preclinical development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose. researchgate.netbohrium.com
While extensive in vivo data specifically for this compound(II) is limited in the reviewed literature, studies on closely related derivatives provide significant insights. For instance, a platinum(II) complex containing a β-naphthyl group, which demonstrated potent in vitro cytotoxicity, was tested in a xenograft model using MDA-MB-231 human breast cancer cells. mdpi.com The study reported a remarkable reduction in tumor size in the treated BALB/c nude mice compared to the control group, indicating significant in vivo antitumor efficacy. mdpi.com
In another study, a phenanthroline-based ligand (not complexed with platinum), 2,9-di-sec-butyl-1,10-phenanthroline, was shown to inhibit tumor growth in a dose-dependent manner in a head and neck cancer xenograft mouse model. plos.org When combined with cisplatin, this compound synergistically reduced tumor volume. plos.org These findings highlight the potential of the 1,10-phenanthroline scaffold in designing effective antitumor agents for in vivo applications.
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy.
Activity against Drug-Resistant Cancer Cell Lines
A significant challenge in cancer chemotherapy is the development of drug resistance, particularly to platinum-based drugs like cisplatin. Research into unconventional platinum complexes, such as those containing polyaromatic ligands like 1,10-phenanthroline, has revealed promising activity in overcoming this resistance. researchgate.net
This compound(II) and related phenanthroline-containing platinum complexes have demonstrated significant cytotoxicity against a variety of cancer cell lines, including those that have acquired resistance to cisplatin. nih.gov For instance, studies on human pancreatic ductal adenocarcinoma cell lines with varying sensitivities to cisplatin showed that phenanthroline-containing platinum complexes were highly effective, particularly in the most cisplatin-resistant cells. nih.gov In the cisplatin-resistant YAPC pancreatic cancer cell line, these complexes exhibited IC50 values approximately six times lower than that of cisplatin after 24 hours of incubation, indicating a potent cytotoxic effect. nih.gov Similarly, other unconventional platinum(II) complexes featuring 1,10-phenanthroline have shown nanomolar GI50 values across several cancer cell lines, a potency significantly greater than cisplatin, carboplatin, or oxaliplatin. researchgate.net
The cytotoxic efficacy of these compounds is often compared across both sensitive and resistant cell lines to determine a "resistance factor." A lower resistance factor indicates that the compound is better at overcoming resistance. A hybrid drug, dichloroacetate-platinum(II), demonstrated remarkable cytotoxicity against both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780DDP) ovarian cancer cells, highlighting the potential for platinum complexes that deviate from cisplatin's structure to overcome resistance. nih.gov
| Compound | Cell Line | Cisplatin Sensitivity | Relative Efficacy |
|---|---|---|---|
| [Pt(η1-C2H4-OMe)(DMSO)(phen)]+ | PANC-1 | Resistant | Highly effective (Cisplatin IC50 > 100 µM) |
| [Pt(η1-C2H4-OEt)(DMSO)(phen)]+ | PANC-1 | Resistant | Highly effective (Cisplatin IC50 > 100 µM) |
| [Pt(η1-C2H4-OMe)(DMSO)(phen)]+ | YAPC | Resistant | ~6 times more effective than Cisplatin |
| [Pt(η1-C2H4-OEt)(DMSO)(phen)]+ | YAPC | Resistant | ~6 times more effective than Cisplatin |
| Cisplatin | MIA PaCa-2 | Sensitive | Higher cytotoxicity than phen-complexes (IC50 = 3.76 µM) |
The ability of this compound(II) and its analogues to circumvent cisplatin resistance stems from several distinct mechanistic differences. Cisplatin resistance is multifactorial, often involving reduced cellular drug accumulation, increased detoxification by molecules like glutathione (B108866), enhanced DNA repair mechanisms, and evasion of apoptosis. nih.gov
Phenanthroline-containing complexes appear to bypass these resistance pathways. Their increased lipophilicity, compared to cisplatin, can lead to more rapid and higher intracellular accumulation. nih.gov Furthermore, their mode of action may not be solely reliant on forming DNA adducts in the same manner as cisplatin. nih.gov While they do interact with and distort plasmid DNA, their mechanisms are more complex. nih.gov For some related platinum complexes, it is proposed that the polyaromatic phenanthridinium cation helps to rapidly localize the platinum center on the DNA, circumventing the slow hydrolysis step that is characteristic of cisplatin's interaction with DNA. researchgate.net
Additionally, these complexes can induce cell death through different pathways. Studies have shown that they can cause a rapid loss of mitochondrial membrane potential, suggesting a direct effect on mitochondria. nih.gov This mitochondria-mediated apoptosis is significant because it can bypass resistance mechanisms that are focused on nuclear DNA damage repair. nih.govnih.gov By inducing G2/M phase cell cycle arrest and apoptosis in both sensitive and resistant cell lines, these compounds demonstrate a robust mechanism of action that is less susceptible to common resistance pathways. nih.govnih.gov
Broader Therapeutic Applications
The unique chemical properties of this compound(II) lend it to a range of therapeutic applications beyond oncology.
Platinum(II) metallointercalator complexes, including those with 1,10-phenanthroline ligands, have been investigated for their antimicrobial properties. nih.govwesternsydney.edu.au These compounds have shown growth inhibition against a spectrum of pathogens, including bacteria and yeast. nih.govwesternsydney.edu.auresearchgate.net Studies have demonstrated the efficacy of such complexes against liquid cultures of Staphylococcus aureus (Gram-positive bacteria), Escherichia coli and Pseudomonas aeruginosa (Gram-negative bacteria), and the yeast Saccharomyces cerevisiae, with potent activity observed at concentrations of 20 µM or lower. nih.govwesternsydney.edu.auresearchgate.net
More recent research has explored these complexes against clinically relevant resistant strains. A platinum(II) complex containing 1,10-phenanthroline and 5-amino-1,3,4-thiadiazole-2(3H)-thiolate ligands was found to be active against strains of Campylobacter jejuni, a major cause of foodborne gastroenteritis. mdpi.comresearchgate.net Notably, this complex demonstrated a synergistic effect when combined with the antibiotic ciprofloxacin (B1669076), significantly reducing the minimum inhibitory concentration (MIC) required to inhibit the bacteria. mdpi.comresearchgate.net This suggests a potential role for these platinum compounds in combination therapies to combat antibiotic resistance. researchgate.net The proposed mode of antimicrobial action involves the disruption of crucial microbial metal metabolism and permeabilization of the cell membrane. nih.govmdpi.com
| Microorganism | Type | Observed Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Growth inhibition at ≤20 µM | nih.govwesternsydney.edu.au |
| Escherichia coli | Gram-negative Bacteria | Growth inhibition at ≤20 µM | nih.govwesternsydney.edu.au |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Growth inhibition at ≤20 µM | nih.govwesternsydney.edu.au |
| Saccharomyces cerevisiae | Yeast | Growth inhibition at ≤20 µM | nih.govwesternsydney.edu.au |
| Campylobacter jejuni | Gram-negative Bacteria | Active, with MIC values as low as 0.25 mg/L | mdpi.comresearchgate.net |
A compelling area of research for this compound(II) is in the field of neurodegenerative diseases, particularly Alzheimer's disease. nih.gov The pathology of Alzheimer's is linked to the aggregation of the amyloid-β (Aβ) peptide into insoluble plaques, a process that is modulated by metal ions like copper and zinc. nih.gov Platinum(II)-1,10-phenanthroline complexes have been identified as potent inhibitors of this process. nih.govwku.edu
These complexes work by coordinating to the histidine residues within the Aβ peptide, which are part of its high-affinity metal-binding site. nih.gov This interaction alters the chemical properties of the peptide, inhibiting amyloid formation, preventing the generation of reactive oxygen species (ROS), and ultimately rescuing Aβ-induced synaptotoxicity in hippocampal slices. nih.gov The planar, aromatic 1,10-phenanthroline ligand appears to confer specificity for the Aβ peptide, a property not shared by cisplatin. nih.gov Thioflavin T (ThT) binding assays have confirmed that Pt(II) compounds can repress amyloid aggregation in a dose-dependent manner. nih.gov This inhibitory action on a key pathological process suggests that this compound(II) and related compounds could be developed as therapeutic agents for Alzheimer's disease. nih.gov
Theranostics, an approach that integrates diagnostics and therapy, is a frontier in personalized medicine. Platinum-based compounds are being explored for these dual applications. mdpi.comrsc.org The inherent properties of this compound(II) make it a candidate for theranostic development. The platinum core provides the cytotoxic therapeutic effect, while the 1,10-phenanthroline ligand, a luminophore, offers potential for diagnostic imaging.
Platinum(II) complexes featuring porphyrin or chlorin (B1196114) ligands, which are also large aromatic systems, have shown significant promise as theranostic agents. researchgate.net They exhibit strong phosphorescence, allowing for their use in cancer photodiagnosis, and can be activated by light to produce ROS for photodynamic therapy (PDT). researchgate.net While the specific photophysical properties of this compound(II) require further detailed investigation for imaging applications, the principle of combining a cytotoxic metal center with a luminescent ligand is well-established. rsc.org The development of platinum-based nanoplatforms further enhances these possibilities, allowing for targeted delivery and image-guided treatment. rsc.org
Mechanistic Insights into Cellular Processing and Biological Response
Intracellular Fate and Biotransformation of Dichloro(1,10-phenanthroline)platinum(II)
The biological activity of this compound(II), hereafter referred to as Pt(phen)Cl₂, is intrinsically linked to its ability to enter cancer cells and undergo transformations that facilitate its interaction with cellular targets. The intracellular journey of Pt(phen)Cl₂ begins with its transit across the cell membrane, a process significantly influenced by the physicochemical properties of the complex. The planar and hydrophobic nature of the 1,10-phenanthroline (B135089) ligand facilitates greater cellular uptake compared to less lipophilic platinum compounds like cisplatin (B142131). nih.gov This enhanced accumulation is a critical determinant of its heightened cytotoxicity in various cancer cell lines. nih.govnih.gov
Once inside the cell, the fate of Pt(phen)Cl₂ is dictated by the intracellular environment. The lower intracellular chloride concentration, compared to the extracellular milieu, is thought to promote the hydrolysis of the chloro ligands, leading to the formation of aquated platinum species. This aquation process is a key activation step, rendering the platinum center more electrophilic and reactive towards nucleophilic sites on biomolecules, most notably DNA. researchgate.net While the precise biotransformation products of Pt(phen)Cl₂ within the cell have not been exhaustively characterized, it is hypothesized that the complex can react with various intracellular nucleophiles, including glutathione (B108866) and other sulfur-containing molecules, which can modulate its activity and contribute to mechanisms of resistance.
The intracellular distribution of platinum complexes containing phenanthroline ligands is not restricted to the cytoplasm. Studies with analogous compounds have shown accumulation in the nucleus, where the primary target, DNA, resides. mdpi.com The efficient transport to and accumulation in the nucleus is a crucial aspect of the compound's mechanism of action, enabling the formation of DNA adducts that trigger downstream cellular responses. mdpi.com
DNA Damage Response Pathways
Upon reaching the nucleus, Pt(phen)Cl₂ primarily exerts its cytotoxic effects by interacting with DNA, leading to the formation of various adducts that disrupt normal cellular processes and activate a cascade of DNA damage response (DDR) pathways.
Inhibition of Transcription by Platinum-DNA Adducts
A significant consequence of the formation of Pt(phen)Cl₂-DNA adducts is the potent inhibition of transcription. The bulky adducts formed on the DNA template act as physical impediments to the progression of RNA polymerase II, the enzyme responsible for transcribing protein-coding genes. mit.edunih.gov This stalling of RNA polymerase at the site of the platinum lesion is a critical event that can trigger a variety of cellular responses, including cell cycle arrest and apoptosis. mit.edunih.gov
Research on related monofunctional platinum complexes has demonstrated that even single-site DNA adducts can effectively block transcription, a mechanism that contributes significantly to their cytotoxicity. mit.edu The inhibition of transcription by these platinum-DNA adducts is a key factor in their anticancer activity, as it disrupts the production of essential proteins required for cell survival and proliferation. mit.edu
Modulation of DNA Repair Mechanisms
The cell possesses sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA damage. The primary pathways involved in the repair of platinum-DNA adducts are nucleotide excision repair (NER) and mismatch repair (MMR). nih.gov However, the structural distortions induced by Pt(phen)Cl₂ adducts can modulate the efficiency of these repair pathways.
While the specific interactions of Pt(phen)Cl₂ with NER and MMR proteins are still under investigation, it is known that the recognition and processing of platinum adducts by these repair systems can influence a cell's sensitivity or resistance to the compound. nih.gov In some cases, the adducts formed by platinum complexes with bulky ligands may be poorly recognized or repaired by the cellular machinery, leading to persistent DNA damage and enhanced cytotoxicity. Conversely, upregulation of these repair pathways can be a mechanism of acquired resistance to platinum-based drugs. nih.gov
Activation of Cellular Stress Response Proteins (e.g., ATM, ATR)
The presence of platinum-DNA adducts and the subsequent stalling of replication forks and transcription complexes are recognized by the cell as a state of genotoxic stress. This triggers the activation of a complex signaling network orchestrated by key sensor proteins, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). nih.gov
While ATM is classically activated by double-strand breaks, ATR responds to a broader range of DNA damage, including the bulky adducts and stalled replication forks induced by platinum compounds. nih.govnih.gov The activation of ATR in response to cisplatin treatment has been observed in various cancer cell lines. nih.gov It is highly probable that Pt(phen)Cl₂ also activates these stress response pathways. Once activated, ATM and ATR phosphorylate a multitude of downstream substrates, initiating signaling cascades that lead to cell cycle arrest, activation of DNA repair, or, if the damage is too extensive, the induction of apoptosis. nih.govnih.gov
Distinct Modes of Action Compared to Cisplatin
While Pt(phen)Cl₂ shares the common feature of DNA binding with cisplatin, there are significant differences in their mechanisms of action that result in distinct biological profiles. One of the most notable distinctions is the spectrum of activity and the ability of some phenanthroline-containing platinum complexes to overcome cisplatin resistance. nih.gov
Studies on analogous compounds, such as phenanthriplatin, have revealed a mode of action that differs from the classical DNA cross-linking mechanism of cisplatin. nih.gov Phenanthriplatin, for instance, forms monofunctional DNA adducts that cause less distortion of the DNA helix but are highly effective at inhibiting transcription. nih.govmit.edu Furthermore, some platinum complexes with phenanthroline ligands have been shown to induce a nucleolar stress response, a pathway that is not prominently activated by cisplatin. chemrxiv.orgacs.org This nucleolar stress is characterized by the disruption of ribosome biogenesis and can lead to apoptosis through a p53-independent mechanism. nih.gov
The enhanced cellular uptake of Pt(phen)Cl₂ due to the lipophilicity of the phenanthroline ligand also contributes to its distinct pharmacological profile compared to cisplatin. nih.gov This can lead to higher intracellular concentrations and, consequently, greater cytotoxicity in certain cancer cell lines. nih.gov
| Feature | This compound(II) | Cisplatin |
| Primary DNA Adducts | Primarily monofunctional adducts and potential for intercalation | Primarily bifunctional intrastrand and interstrand cross-links nih.gov |
| Cellular Uptake | Generally higher due to lipophilic phenanthroline ligand nih.gov | Lower, relies more on specific transporters mdpi.com |
| Mechanism of Action | Potent transcription inhibition mit.edu, potential for nucleolar stress induction chemrxiv.orgacs.org | Inhibition of DNA replication and transcription through cross-linking nih.gov |
| Resistance Profile | Can be active in cisplatin-resistant cell lines nih.gov | Susceptible to various resistance mechanisms (e.g., reduced uptake, increased efflux, enhanced DNA repair) nih.gov |
Role of Ligand Lability and Dissociation in Biological Activity
The biological activity of Pt(phen)Cl₂ is critically dependent on the lability of its chloride ligands. The term "lability" refers to the ease with which these ligands can be replaced by other molecules, a process that is essential for the complex to bind to its biological targets.
The dissociation of the chloride ligands is the rate-determining step for the covalent binding of the platinum center to DNA. researchgate.net This process is favored in the intracellular environment where the chloride concentration is significantly lower than in the extracellular fluid. The resulting aquated species are more reactive and readily form adducts with the nitrogen atoms of purine (B94841) bases in DNA.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of [Pt(phen)Cl₂] in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the three-dimensional structure of the molecule.
Proton (¹H) NMR spectroscopy is instrumental in confirming the coordination of the 1,10-phenanthroline (B135089) ligand to the platinum(II) center. Upon complexation, the chemical shifts of the ligand's aromatic protons are altered compared to the free, uncoordinated ligand. Typically, the signals for the protons of the coordinated phenanthroline ligand in platinum(II) complexes appear in the downfield region of the spectrum, generally between 8.0 and 10.0 ppm, which is indicative of their aromatic nature. wku.edu
Table 1: Representative ¹H NMR Chemical Shifts for Coordinated 1,10-Phenanthroline in a Platinum(II) Complex (Note: This table is a representative example based on data for similar Pt(II)-phenanthroline complexes. Exact values for [Pt(phen)Cl₂] may vary based on solvent and experimental conditions.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-9 | ~9.5 | Doublet | ~5.7 |
| H-4, H-7 | ~9.0 | Doublet | ~8.1 |
| H-5, H-6 | ~8.3 | Singlet | - |
| H-3, H-8 | ~8.1 | Doublet of doublets | J1 = ~8.1, J2 = ~2.4 |
For a Pt(II) complex with a PtN₂Cl₂ coordination environment, the ¹⁹⁵Pt chemical shift is expected in a characteristic region. The reference standard for ¹⁹⁵Pt NMR is typically Na₂[PtCl₆] in D₂O. wikipedia.org The substitution of chloride ligands with nitrogen-donating ligands like 1,10-phenanthroline causes a significant upfield shift relative to platinum chloride precursors. For square-planar Pt(II) complexes, the chemical shifts are sensitive to factors like the cis/trans arrangement of ligands. researchgate.net In the case of [Pt(phen)Cl₂], a single signal would be expected, confirming the presence of a single platinum environment. The chemical shift for Pt(II) complexes with two nitrogen and two chlorine donors, such as [Pt(phen)Cl₂], typically falls within the range of -2200 to -2600 ppm. researchgate.net
Pulsed Gradient Spin-Echo (PGSE) NMR is a powerful method for studying the interactions of small molecules, like [Pt(phen)Cl₂], with large biomolecules such as proteins. nih.govnih.gov This technique measures the translational diffusion coefficient of molecules in solution. A small, rapidly diffusing molecule will exhibit a large diffusion coefficient, while a large, slowly tumbling biomolecule will have a much smaller one.
When a small molecule binds to a large one, its effective diffusion rate decreases. By monitoring the diffusion coefficient of the platinum complex in the presence of increasing concentrations of a biomolecule like bovine serum albumin (BSA), the extent of binding can be quantified. nih.govnih.gov This allows for the determination of association constants (Kₐ) and the number of binding sites.
Table 2: Representative PGSE NMR Data for a Platinum-Phenanthroline Complex Interacting with Bovine Serum albumin (BSA) (Data based on a study of a structurally related (5,6-dimethyl-1,10-phenanthroline)platinum(II) complex) nih.govnih.gov
| Molar Ratio [Complex]:[BSA] | Observed Diffusion Coefficient of Complex (D_obs, x10⁻¹⁰ m²s⁻¹) |
| 1:0 (Free Complex) | 5.9 |
| 5:1 | 4.8 |
| 10:1 | 3.9 |
| 20:1 | 2.7 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of chemical structures through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of coordination complexes. It allows the transfer of intact molecular ions from solution to the gas phase with minimal fragmentation. For [Pt(phen)Cl₂], ESI-MS can be used to confirm its molecular weight (446.19 g/mol ).
In the positive ion mode, the spectrum would be expected to show peaks corresponding to the molecular ion or related fragments. A common observation for this complex in the presence of trace solvents or reactants is the loss of one or both chloride ligands. Tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information. The fragmentation of the [Pt(phen)Cl₂] complex often involves the sequential loss of the chloride ligands, followed by fragmentation of the phenanthroline ligand itself. A study involving the reaction of [Pt(phen)Cl₂] with a peptide showed the formation of an adduct, and its fragmentation pattern confirmed the stable [Pt(phen)]²⁺ core. researchgate.net
Table 3: Representative ESI-MS/MS Fragmentation of a [Pt(phen)]-Containing Ion (Based on the fragmentation of a [Pt(phen)]-peptide adduct) researchgate.net
| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment |
| 777.20 | [M-Cl]⁺ | [Pt(phen)Cl]⁺ |
| 777.20 | [M-2Cl]²⁺ | [Pt(phen)]²⁺ |
| 777.20 | Various peptide fragments | Fragmentation of the biomolecule |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive elemental analysis technique capable of detecting metals at concentrations as low as parts-per-billion (ppb) or even lower. nih.gov It is the method of choice for quantifying the amount of platinum from a drug that has been taken up by cells. nih.gov
In a typical cellular uptake experiment, cancer cells are incubated with [Pt(phen)Cl₂] for a specific period. After incubation, the cells are washed, harvested, and lysed. The total platinum content within the cells is then measured by ICP-MS. This technique does not provide information about the chemical form of the platinum (i.e., whether it is still the parent complex or a metabolite) but gives a precise measure of the total intracellular platinum concentration. This data is crucial for correlating cytotoxicity with the extent of drug accumulation. Studies with other platinum complexes have established robust protocols for such quantifications. nih.gov
Table 4: Representative ICP-MS Data for Cellular Uptake of a Platinum Complex in MCF-7 Cancer Cells (Note: This is a hypothetical data table representing typical results from such an experiment, as specific data for [Pt(phen)Cl₂] is not readily available. Values are for illustrative purposes.)
| Incubation Time (hours) | Concentration of [Pt(phen)Cl₂] (µM) | Intracellular Platinum (ng Pt per 10⁶ cells) |
| 6 | 10 | 5.2 |
| 12 | 10 | 11.8 |
| 24 | 10 | 25.4 |
| 24 | 20 | 51.2 |
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy techniques are pivotal in elucidating the interactions of Dichloro(1,10-phenanthroline)platinum(II), hereafter referred to as Pt(phen)Cl₂, with biological macromolecules. These methods provide valuable insights into binding modes, conformational changes, and the orientation of the complex upon interaction with biomolecules such as DNA and proteins.
UV-Vis Absorption Spectroscopy for DNA Binding and Aggregation Studies
UV-Vis absorption spectroscopy is a fundamental technique to monitor the interactions between metal complexes and DNA. Changes in the absorption spectrum of the complex upon addition of DNA can indicate the mode of binding. For platinum(II) complexes containing 1,10-phenanthroline, the intense absorption bands are typically associated with π-π* transitions of the aromatic ligand.
When a complex binds to DNA via intercalation, a hypochromic effect (decrease in absorbance) and a bathochromic shift (redshift, a shift to longer wavelengths) are generally observed. researchgate.net This is attributed to the stacking interactions between the planar aromatic ligand and the DNA base pairs. Conversely, hyperchromism (an increase in absorbance) can suggest non-intercalative binding modes, such as groove binding or electrostatic interactions. ut.ac.ir
In a study investigating the effects of various platinum(II) complexes, including Pt(phen)Cl₂, on the aggregation of the β-amyloid peptide, UV-Vis absorption spectroscopy was utilized to analyze the ligand field of the metal complexes upon interaction with the peptide. nih.gov While this study focused on peptide aggregation, the principles of using UV-Vis to monitor interactions are broadly applicable. For related platinum(II) complexes with substituted 1,10-phenanthroline ligands, titration with DNA resulted in significant hypochromism and a red shift, indicative of an intercalative binding mode. researchgate.net
The binding constant (Kb), which quantifies the affinity of the complex for DNA, can be calculated from the changes in the UV-Vis spectra upon titration with DNA using the Wolfe-Shimer equation or similar models. ut.ac.ir
Table 1: Representative UV-Vis Spectral Data for a Platinum(II)-Phenanthroline Complex Interacting with DNA (Note: This table is illustrative of typical data obtained for similar complexes, as specific titration data for Pt(phen)Cl₂ was not available in the searched literature.)
| [DNA] (µM) | Absorbance at λmax | Wavelength Shift (nm) |
| 0 | 0.850 | 0 |
| 20 | 0.785 | +2 |
| 40 | 0.723 | +4 |
| 60 | 0.668 | +5 |
| 80 | 0.620 | +7 |
| 100 | 0.581 | +8 |
Circular Dichroism (CD) Spectroscopy for Conformational Changes in Biomolecules
Circular dichroism (CD) spectroscopy is an invaluable tool for studying changes in the secondary structure of biomolecules, such as the conformational changes in DNA upon binding of a small molecule. nih.gov The CD spectrum of B-form DNA is characterized by a positive band around 275 nm due to base stacking and a negative band around 245 nm representing the helicity of the DNA duplex. researchgate.net
The binding of a molecule to DNA can perturb these characteristic bands. Intercalation, for instance, often leads to an increase in the intensity of both the positive and negative bands, which is attributed to the stabilization of the B-form conformation. researchgate.net In contrast, groove binding or electrostatic interactions typically cause smaller perturbations to the CD spectrum. researchgate.net
Studies on platinum(II) complexes with substituted 1,10-phenanthroline ligands have shown that their interaction with DNA induces significant changes in the CD spectrum. For example, an increase in the molar ellipticity of the bands is often observed, consistent with an intercalative binding mode that enhances the stability of the DNA double helix. nih.govnih.gov Furthermore, CD spectroscopy has been employed to investigate the ability of platinum complexes to induce conformational changes in other DNA structures, such as G-quadruplexes. nih.govmdpi.com
Linear Dichroism Spectroscopy for DNA Orientation Studies
Linear dichroism (LD) spectroscopy provides information about the orientation of molecules when bound to a larger, oriented macromolecule like DNA. researchgate.net In a typical LD experiment, DNA is oriented by methods such as flow in a Couette cell, and the differential absorption of light polarized parallel and perpendicular to the orientation axis is measured.
For a planar molecule that intercalates into the DNA double helix, the plane of the molecule will be oriented parallel to the DNA base pairs and thus perpendicular to the orientation axis of the DNA. This results in a negative LD signal in the region of the π-π* transitions of the intercalating ligand. The magnitude of the LD signal can be used to determine the angle of the electronic transition moment of the ligand with respect to the DNA helix axis.
While specific LD studies on Pt(phen)Cl₂ were not found, research on structurally similar complexes, such as [Ru(phen)₂dppz]²⁺, has demonstrated the power of LD in confirming an intercalative binding mode. nih.gov These studies show a strong negative LD signal for the intercalating ligand, confirming its orientation perpendicular to the DNA helix axis. nih.gov
Fluorescence Spectroscopy for Interaction Assays
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of molecules to proteins and other biomolecules. It often relies on monitoring the intrinsic fluorescence of tryptophan and tyrosine residues in proteins or the fluorescence of a probe molecule.
The interaction of platinum(II) complexes with proteins like human serum albumin (HSA) has been investigated using fluorescence spectroscopy. kg.ac.rs In these studies, the addition of the platinum complex typically leads to a quenching of the intrinsic fluorescence of HSA. kg.ac.rs This quenching can be either static, resulting from the formation of a non-fluorescent ground-state complex between the quencher and the fluorophore, or dynamic, resulting from collisional deactivation of the excited state.
By analyzing the fluorescence quenching data using the Stern-Volmer equation, one can determine the quenching constant (Ksv) and the binding constant (Ka). kg.ac.rs For a related complex, [Pt(5,6-epoxy-1,10-phen)Cl₂], the quenching of HSA fluorescence was found to be a static process, with a binding constant (Ka) of 5.4 x 10⁵ M⁻¹, indicating a strong interaction. kg.ac.rs
Table 2: Fluorescence Quenching Data for the Interaction of a Pt(II)-phenanthroline Derivative with HSA (Data adapted from a study on [Pt(5,6-epoxy-1,10-phen)Cl₂]) kg.ac.rs
| Parameter | Value |
| Stern-Volmer Constant (Ksv) | 4.3 x 10⁴ M⁻¹ |
| Bimolecular Quenching Rate Constant (kq) | 4.3 x 10¹² M⁻¹s⁻¹ |
| Binding Constant (Ka) | 5.4 x 10⁵ M⁻¹ |
| Number of Binding Sites (n) | ~1 |
X-ray Crystallography
Single-Crystal X-ray Diffraction of Platinum(II) Complexes
While a single-crystal X-ray structure for this compound(II) was not identified in the searched literature, the structures of numerous related platinum(II) and platinum(IV) complexes containing the 1,10-phenanthroline ligand have been determined. researchgate.netmdpi.com These structures consistently show that the 1,10-phenanthroline ligand acts as a bidentate N,N'-donor, coordinating to the platinum center in a planar fashion.
In square-planar platinum(II) complexes, the 1,10-phenanthroline ligand occupies two adjacent coordination sites. For a complex like Pt(phen)Cl₂, the expected geometry would be a square plane with the two nitrogen atoms of the phenanthroline ligand and two chloride ions coordinated to the central platinum atom.
The crystal structure of a related platinum(IV) complex, [Pt(phen)(RR-DACH)Cl₂]Cl₂, reveals the coordination of the phenanthroline ligand to the platinum center. researchgate.net In such structures, the Pt-N bond lengths are typically in the range of 2.0-2.1 Å. The planarity of the phenanthroline ligand is crucial for its ability to participate in π-π stacking interactions, which can influence the crystal packing and are relevant for its intercalative binding to DNA.
Table 3: Representative Crystallographic Data for a Related Platinum Complex (Note: This data is for a related Rhodium complex, [Rh(η⁵-C₅Me₅)(DCP)Cl]PF₆ where DCP is 4,7-dichloro-1,10-phenanthroline, illustrating typical parameters for a metal-phenanthroline structure.) acs.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 19.40 |
| b (Å) | 11.77 |
| c (Å) | 21.09 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4823.12 |
Structural Analysis of Platinum-DNA Adducts
The formation of adducts between platinum complexes and DNA is a critical determinant of their biological activity. The structural analysis of these adducts provides invaluable insights into the conformational changes induced in the DNA double helix, which can interfere with essential cellular processes like replication and transcription. While specific crystallographic or high-resolution NMR data for this compound(II)-DNA adducts are not extensively detailed in publicly accessible literature, the analysis of analogous platinum-phenanthroline compounds allows for a well-grounded understanding of the likely structural interactions.
The binding of this compound(II) to DNA is expected to be characterized by two primary modes of interaction: covalent binding of the platinum center and intercalation of the planar 1,10-phenanthroline ligand. The platinum atom typically forms covalent bonds with the N7 positions of purine (B94841) bases, particularly guanine (B1146940). rsc.org This covalent linkage is a hallmark of many platinum-based anticancer agents. jmcs.org.mx
In conjunction with covalent binding, the large, planar aromatic surface of the 1,10-phenanthroline ligand is capable of inserting itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govresearchgate.net This intercalative binding mode can cause significant local distortions in the DNA structure, such as unwinding of the helix and an increase in the distance between adjacent base pairs. Spectroscopic studies on similar platinum(II) complexes containing 1,10-phenanthroline have supported this intercalative binding model. researchgate.net
Table 1: Expected Structural Parameters of a this compound(II)-DNA Adduct
| Parameter | Expected Observation | Analytical Technique |
| Binding Site | Covalent bond between Pt and N7 of Guanine | X-ray Crystallography, NMR Spectroscopy |
| Ligand Orientation | 1,10-phenanthroline intercalated between DNA base pairs | X-ray Crystallography, NMR Spectroscopy |
| DNA Conformation | Local unwinding and bending of the DNA helix | X-ray Crystallography, Circular Dichroism |
| Interatomic Distances | Pt-N7 bond distance of approximately 2.1 Å | X-ray Crystallography |
Gel Electrophoresis for DNA Interaction Assessment (e.g., Plasmid DNA Studies)
Plasmid DNA can exist in different topological forms, primarily as supercoiled (Form I), relaxed or nicked circular (Form II), and linear (Form III). These forms migrate through an agarose gel at different rates due to their distinct shapes, with the compact supercoiled form typically migrating the fastest.
When a platinum complex interacts with plasmid DNA, it can induce several changes:
Intercalation: The insertion of the phenanthroline ligand between base pairs causes the DNA helix to unwind. This unwinding of the supercoiled plasmid leads to a decrease in its superhelical density, causing it to adopt a more relaxed, open conformation. This change in shape results in slower migration through the agarose gel. lew.ro
Covalent Binding: The formation of platinum-DNA adducts can also induce bending or kinking of the DNA, further altering its hydrodynamic shape and retarding its electrophoretic mobility.
DNA Cleavage: Some platinum complexes, particularly if they participate in redox chemistry, can cause single-strand (nicking) or double-strand breaks in the DNA backbone. This converts the supercoiled Form I into the slower-migrating Form II or the slowest-migrating Form III, respectively.
Studies on various platinum(II) complexes have demonstrated their ability to alter the electrophoretic mobility of plasmid DNA, confirming interaction with and modification of the DNA structure. researchgate.net The extent of mobility retardation or the appearance of different DNA forms can be correlated with the concentration of the platinum complex, providing a quantitative measure of the interaction. lew.ro
Table 2: Representative Gel Electrophoresis Results for Plasmid DNA Interaction
| Sample Lane | Treatment | Observed DNA Forms | Interpretation |
| 1 | Untreated Plasmid DNA | Predominantly Form I (supercoiled) | Control, shows baseline migration |
| 2 | Plasmid + Low Concentration of Pt Complex | Decreased mobility of Form I band | Unwinding of supercoiled DNA due to intercalation/adduct formation |
| 3 | Plasmid + Medium Concentration of Pt Complex | Further decreased mobility of Form I, appearance of Form II (nicked) | Significant unwinding and potential single-strand cleavage |
| 4 | Plasmid + High Concentration of Pt Complex | Smearing of bands, significant amount of Form II and possibly Form III (linear) | Extensive DNA modification and cleavage |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Reactive Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the direct detection of species with unpaired electrons, such as free radicals. srce.hr In the context of platinum complexes, EPR can be employed to investigate whether the compound is involved in redox processes that generate reactive oxygen species (ROS) or other radical intermediates. nih.gov The generation of ROS, such as hydroxyl radicals (•OH) or superoxide anions (O₂⁻), can contribute to DNA damage. srce.hr
Due to the extremely short half-lives of most biologically relevant free radicals, direct detection is often challenging. nih.gov Therefore, a technique called "spin trapping" is commonly used. This involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the reaction mixture. The highly reactive, short-lived radical adds to the spin trap to form a much more stable and persistent radical adduct, which can then be readily detected and characterized by EPR. srce.hr The resulting EPR spectrum provides a unique fingerprint that can identify the original trapped radical.
While direct evidence of ROS generation by this compound(II) is not prominently featured in the literature, related studies on copper-phenanthroline complexes have shown their ability to generate hydroxyl radicals in the presence of co-reactants, which was confirmed by EPR spin trapping. mdpi.com Furthermore, some research suggests that this compound(II) may indirectly affect oxidative stress by inhibiting the formation of other radical-generating species. wku.edu An EPR investigation could clarify whether the platinum complex itself can generate ROS under physiological conditions, which would represent an additional mechanism of DNA damage beyond direct adduct formation and intercalation.
Table 3: Hypothetical EPR Spin Trapping Data for ROS Detection
| Reactive Species | Spin Trap | Characteristic EPR Signal of Adduct | Hyperfine Coupling Constants (Gauss) |
| Hydroxyl Radical (•OH) | DMPO | 1:2:2:1 Quartet | aN = aH = 14.9 G |
| Superoxide Radical (O₂⁻) | DMPO | Complex Multiline Signal | aN = 14.1 G, aHβ = 11.3 G, aHγ = 1.25 G |
| Carbon-centered radical | PBN | Triplet of Doublets | aN ≈ 15-17 G, aH ≈ 2-4 G |
Computational and Theoretical Studies
Molecular Modeling of Platinum(II) Complex-Biomolecule Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For Dichloro(1,10-phenanthroline)platinum(II), these studies are crucial for elucidating how the complex interacts with biological targets, primarily DNA. The complex is known to interact with biomolecules through two main mechanisms: the formation of coordination bonds and the intercalation of its planar 1,10-phenanthroline (B135089) ligand between the base pairs of DNA.
Computational docking and other modeling approaches are employed to predict how this compound(II) orients itself when binding to a macromolecule like DNA. These models can predict the preferential binding sites and the specific non-covalent interactions that stabilize the complex. Molecular modeling studies have suggested that the compound can bind to both standard and mismatched DNA base pairs.
Binding affinity, a measure of the strength of the interaction, can be quantified by the Gibbs free energy of binding (ΔG°), which is related to experimentally determined association (K_A) or dissociation (K_D) constants. whba1990.org While specific binding affinity data for the title compound is limited in the available literature, studies on structurally similar platinum(II) complexes with methylated 1,10-phenanthroline ligands provide insight into the range of these values, which are often determined experimentally using techniques like circular dichroism spectroscopy. nih.gov
| Complex | Ligands | IC50 (µM) vs. L1210 Murine Leukaemia | Reference |
| [Pt(en)(phen)]Cl₂ | ethylenediamine, 1,10-phenanthroline | 9.7 ± 0.3 | nih.gov |
| [Pt(en)(5-Mephen)]Cl₂ | ethylenediamine, 5-methyl-1,10-phenanthroline | 2.8 ± 0.8 | nih.gov |
| [Pt(en)(5,6-Me₂phen)]Cl₂ | ethylenediamine, 5,6-dimethyl-1,10-phenanthroline | 1.5 ± 0.3 | nih.gov |
| [Pt(en)(4-Mephen)]Cl₂ | ethylenediamine, 4-methyl-1,10-phenanthroline | > 50 | nih.gov |
| [Pt(en)(4,7-Me₂phen)]Cl₂ | ethylenediamine, 4,7-dimethyl-1,10-phenanthroline | > 50 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Theoretical models are essential for analyzing the precise geometries of binding. Two primary modes are considered for platinum-phenanthroline complexes:
Intercalative Binding : This mode involves the insertion of the flat, aromatic 1,10-phenanthroline ligand between the stacked base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions. Computational models can analyze the resulting structural distortions to the DNA, such as unwinding of the helix and an increase in the distance between base pairs. Experimental techniques like viscometry and Nuclear Magnetic Resonance (NMR) spectroscopy, which show characteristic upfield shifts for the complex's protons upon binding, confirm this intercalative mode for related compounds, providing data that computational models aim to replicate. nih.gov For some analogous complexes, the binding mode has been shown to be dependent on the concentration ratio of DNA to the complex. nih.gov
Covalent Binding : Following the hydrolysis of the chloride ligands, the platinum(II) center can form strong coordinate covalent bonds with nucleophilic sites on biomolecules, particularly the nitrogen atoms (like N7 of guanine) of DNA bases. Molecular modeling can predict the geometry of these adducts, including bond lengths and angles, and assess their impact on the local DNA structure. Studies on related complexes where the chloride ligands were substituted have demonstrated that covalent binding is a primary mechanism for distorting plasmid DNA. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)
Quantum chemical calculations provide detailed information about the electronic structure and energetic properties of molecules.
Density Functional Theory (DFT) is a widely used method to investigate the ground-state properties of platinum complexes. It can accurately predict:
Molecular Geometry : DFT is used to find the lowest energy structure of the complex, providing precise bond lengths and angles. mdpi.com
Electronic Structure : It allows for the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the complex. nih.gov
Vibrational Frequencies : Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the structure of the synthesized complex and understand the nature of the metal-ligand bonds. mdpi.com
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. nih.gov This is particularly relevant for understanding the photophysical behavior of this compound(II). TD-DFT calculations can predict electronic absorption spectra (UV-Vis), helping to assign the observed transitions to specific electronic excitations, such as metal-to-ligand charge transfer (MLCT). researchgate.netresearchgate.net
| Parameter Calculated via DFT/TD-DFT | Significance | Reference |
| Optimized Molecular Geometry (Bond lengths, angles) | Provides the most stable three-dimensional structure of the complex. | mdpi.com |
| HOMO-LUMO Energy Gap | Indicates the electronic excitability and chemical reactivity of the molecule. | nih.govugm.ac.id |
| Mulliken Partial Charges | Describes the electron distribution within the molecule and identifies potential sites for interaction. | ugm.ac.id |
| Vibrational Frequencies (IR/Raman) | Correlates with experimental spectra to confirm structure and bond strengths. | mdpi.com |
| Electronic Transition Energies and Oscillator Strengths (UV-Vis Spectra) | Predicts the electronic absorption spectrum and helps characterize excited states. | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov For this compound(II), this involves systematically modifying its structure and correlating these changes with a biological outcome, such as cytotoxicity against cancer cell lines.
Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) modeling, builds mathematical models that relate chemical structure to activity. nih.gov These models use molecular descriptors (numerical representations of chemical information) to predict the activity of novel compounds.
Key findings from SAR studies on related platinum-phenanthroline complexes include:
Substitution on the Phenanthroline Ligand : The position of substituents on the phenanthroline ring significantly impacts cytotoxicity. A study on platinum(II) complexes with methylated phenanthroline derivatives found that methylation at the 5- and 5,6- positions led to a substantial increase in activity against the L1210 Murine leukaemia cell line, whereas methylation at the 4- and 4,7- positions resulted in inactive compounds. nih.gov
Substitution of Ancillary Ligands : Replacing the chloride ligands with other groups, such as alkoxyacetates, has been shown to dramatically improve both the aqueous solubility and the cytotoxic profile of the resulting platinum-phenanthroline complexes. nih.gov
These empirical observations provide valuable data for building computational QSAR models, which can then be used to virtually screen new potential drug candidates and prioritize them for synthesis and testing. nih.gov
Molecular Dynamics Simulations of Complex-DNA Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound(II), MD simulations of its interaction with a segment of DNA can provide unparalleled insight into the dynamic nature of the binding process.
An MD simulation typically involves the following steps:
An initial model of the platinum complex bound to a DNA oligonucleotide is generated, often using results from molecular docking.
The system is solvated in a box of water molecules and ions to mimic physiological conditions.
The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved iteratively to simulate the system's evolution over a period of nanoseconds to microseconds.
From these simulations, one can:
Assess the stability of different binding modes (e.g., intercalation vs. covalent binding) over time.
Observe the detailed conformational changes induced in the DNA helix upon complex binding.
Analyze the role of water molecules and counter-ions in mediating and stabilizing the interaction.
Calculate the binding free energy, providing a theoretical value for the binding affinity that can be compared with experimental results.
MD simulations thus bridge the gap between static molecular models and the dynamic reality of biological systems, offering a detailed, time-resolved view of the molecular recognition and binding events.
Future Directions and Translational Perspectives
Design of Next-Generation Dichloro(1,10-phenanthroline)platinum(II) Derivatives with Enhanced Therapeutic Indices
The development of next-generation derivatives aims to overcome the limitations of existing platinum-based drugs, such as poor water solubility and acquired resistance. researchgate.net Research efforts are concentrated on modifying the core structure to improve cytotoxicity, solubility, and target specificity.
One successful strategy involves replacing the chloride ligands with alkoxyacetate anions. This modification has been shown to significantly improve both the aqueous solubility and the cytotoxic effects of the resulting platinum complexes. nih.gov For instance, a derivative where the chloride groups were replaced by methoxyacetate (B1198184) exhibited prominent in vitro cytotoxic activity against HCT-116 human colon cancer cell lines, comparable to that of cisplatin (B142131) and oxaliplatin. researchgate.netnih.gov
Another approach is the creation of platinum(IV) prodrugs. These are designed to be more inert and are activated to their cytotoxic platinum(II) form within the tumor's hypoxic environment. A notable example is the development of platinum(IV) derivatives of a related complex, [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]²⁺, by adding one or two molecules of diclofenac, a non-steroidal anti-inflammatory drug (NSAID), in the axial positions. nih.gov This strategy combines the platinum complex's mechanism with the cancer-selective properties of diclofenac, potentially improving the therapeutic index. nih.gov
Furthermore, systematic studies on complexes with the general formula [Pt(IL)(AL)]²⁺, where IL is an intercalating phenanthroline-based ligand and AL is an ancillary diaminocycloalkane ligand, have revealed that chirality is a major determinant of toxicity. nih.gov This highlights the potential for stereospecific design to enhance therapeutic efficacy. Modifications to the phenanthroline ring itself, such as the addition of methyl groups, have also been shown to increase the cytotoxicity of the complexes, likely by enhancing reactivity with cellular components. nih.govnih.gov
| Derivative Type | Modification Strategy | Observed Enhancement | Reference |
|---|---|---|---|
| Alkoxyacetate Complexes | Replacement of chloride ligands with alkoxyacetate anions (e.g., methoxyacetate). | Improved aqueous solubility and cytotoxicity against HCT-116 cells. | nih.gov |
| Platinum(IV) Prodrugs | Oxidation to Pt(IV) and addition of axial ligands like the NSAID diclofenac. | Combines mechanisms of action and enhances selectivity for cancer cells. | nih.gov |
| Substituted Phenanthrolines | Addition of methyl groups to the 1,10-phenanthroline (B135089) ring (e.g., 2,9-dimethyl-1,10-phenanthroline). | Increased cytotoxicity and antiviral activity. | nih.govnih.gov |
| Chiral Ancillary Ligands | Systematic variation of chiral diaminocycloalkane ancillary ligands. | Chirality identified as a major determinant of cytotoxic potency. | nih.gov |
Development of Targeted Delivery Systems for Improved Drug Efficacy
To enhance tumor selectivity and reduce systemic toxicity, researchers are developing targeted delivery systems. These systems aim to transport the platinum compound directly to cancer cells, minimizing exposure to healthy tissue. cityu.edu.hk
One promising strategy involves conjugating the platinum complex to targeting molecules that recognize specific receptors overexpressed on cancer cells. For example, incorporating steroid units, such as estrogen or testosterone (B1683101), into the ligand structure can direct the platinum agent to tissues that express the corresponding steroid receptors, which are often upregulated in breast or prostate cancers. nih.gov
Glycosylation, the attachment of sugar molecules to the platinum complex, is another approach being explored. This modification can increase the water solubility of the compound without compromising its anticancer activity. nih.gov Given that cancer cells often exhibit increased glucose uptake, this strategy may also facilitate preferential accumulation in tumors.
Nanoformulation represents a third frontier in targeted delivery. Encapsulating platinum complexes within nanoparticles, such as those made from human serum albumin (HSA) or biodegradable polymers like poly(lactic-co-glycolic acid), offers a method to improve bioavailability and stability. nih.gov Such nano-carriers can be further functionalized with targeting ligands to achieve active tumor targeting. cityu.edu.hkresearchgate.net
| Delivery Strategy | Mechanism | Potential Advantage | Reference |
|---|---|---|---|
| Steroid Conjugation | Incorporation of estrogen or testosterone units into the ligand to target steroid receptors. | Targets hormone-receptor-positive cancers (e.g., breast, prostate). | nih.gov |
| Glycosylation | Attachment of sugar moieties (e.g., glucose) to the complex. | Increases water solubility and may leverage enhanced glucose uptake by tumors. | nih.gov |
| Nanoformulation | Encapsulation in carriers like human serum albumin (HSA) or other polymers. | Improves stability, bioavailability, and allows for passive or active tumor targeting. | nih.gov |
Integration with Combination Chemotherapy Regimens
The future of cancer treatment increasingly lies in combination therapies that target multiple cellular pathways simultaneously to enhance efficacy and overcome resistance. Integrating this compound(II) derivatives into such regimens is a key area of investigation.
A direct approach is the creation of multi-action agents, where a second bioactive molecule is incorporated into the platinum complex itself. The previously mentioned platinum(IV)-diclofenac prodrugs are a prime example, delivering both a DNA-damaging agent and an inhibitor of cyclooxygenase enzymes. nih.gov
Another strategy involves combining platinum-phenanthroline complexes with drugs that counteract resistance mechanisms. For instance, since resistance to platinum agents can be mediated by epigenetic changes that silence drug transporter genes, combination with demethylating agents like decitabine (B1684300) could resensitize resistant tumors. nih.gov
Furthermore, the synergy of platinum compounds with immunotherapy is a rapidly advancing field. Platinum-based drugs can induce immunogenic cell death, a process that exposes tumor antigens to the immune system. Combining these agents with immune checkpoint inhibitors, such as PD-1/PD-L1 blockers, could therefore produce a more robust and durable anti-tumor immune response. dovepress.com This combination has shown promise for other platinum drugs and represents a logical next step for advanced phenanthroline derivatives. nih.gov
Further Elucidation of Resistance Mechanisms and Development of Counter-Strategies
A significant hurdle for all platinum-based chemotherapies is the development of drug resistance. cuni.cz Resistance to this compound(II) and its analogues is likely multifactorial, involving mechanisms common to other platinum drugs. nih.govresearchgate.netnih.gov
Key mechanisms include:
Reduced Drug Accumulation: Decreased expression of influx transporters (like copper transporter 1, CTR1) or increased expression of efflux pumps can lower the intracellular concentration of the drug. nih.govresearchgate.net
Intracellular Deactivation: The drug can be neutralized by intracellular thiol-containing molecules, most notably glutathione (B108866) (GSH). nih.govresearchgate.net The reactivity of platinum-phenanthroline complexes with GSH has been shown to depend on the specific substituents on the phenanthroline ligand, which in turn affects cytotoxicity. nih.gov
Enhanced DNA Repair: Increased capacity of DNA repair pathways, particularly the nucleotide excision repair (NER) system, can remove platinum-DNA adducts before they trigger cell death. nih.govresearchgate.net
Altered Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cancer cells to tolerate DNA damage. nih.govresearchgate.net
Countering these mechanisms requires innovative strategies. The design of derivatives that are less susceptible to detoxification by GSH is one approach. nih.gov Another is the development of complexes that are specifically potent against multidrug-resistant (MDR) cells. nih.gov Additionally, co-administration of agents that inhibit DNA repair or restore apoptotic signaling could resensitize resistant tumors to the platinum compound.
| Resistance Mechanism | Description | Potential Counter-Strategy | Reference |
|---|---|---|---|
| Reduced Accumulation | Decreased drug influx and/or increased efflux from the cell. | Use of targeted delivery systems; combination with agents that modulate transporter expression (e.g., demethylating agents). | nih.govresearchgate.net |
| Intracellular Deactivation | Neutralization by glutathione (GSH) and other thiols. | Design of derivatives with lower reactivity towards GSH. | nih.govresearchgate.net |
| Enhanced DNA Repair | Increased removal of platinum-DNA adducts by cellular repair machinery (e.g., NER pathway). | Combination with DNA repair inhibitors. | nih.govresearchgate.netnih.gov |
| Apoptosis Evasion | Defects in programmed cell death signaling pathways. | Combination with agents that restore apoptotic function (e.g., Bcl-2 inhibitors). | nih.govresearchgate.net |
Expansion of Therapeutic Applications beyond Oncology
The unique chemical properties of platinum-phenanthroline complexes suggest their utility may extend beyond cancer treatment. Research has uncovered significant potential in treating infectious and neurodegenerative diseases.
Antiviral Activity: Several studies have demonstrated that platinum(II) complexes featuring 1,10-phenanthroline and its derivatives possess potent antiviral properties. nih.gov These compounds have shown efficacy against Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). nih.govsci-hub.st Notably, certain derivatives were found to be more effective against CMV than the conventional antiviral drug acyclovir (B1169). nih.gov
Antimicrobial Activity: The antimicrobial capabilities of these complexes are also well-documented. They have demonstrated growth inhibition against a range of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Campylobacter jejuni), and yeasts (Saccharomyces cerevisiae). researchgate.netwesternsydney.edu.au The coordination of the phenanthroline ligand to a metal center like platinum can enhance its antimicrobial effect. tudublin.ienih.gov One study found that a platinum(II)-phenanthroline complex acted synergistically with the antibiotic ciprofloxacin (B1669076) against resistant strains of C. jejuni. mdpi.com
Neurodegenerative Diseases: Preliminary research has indicated that this compound(II) could have a role in managing neurodegenerative conditions. It has been proposed that the complex can bind to histidine residues in β-amyloid peptides, potentially inhibiting the metal-catalyzed oxidative stress and aggregation that leads to the formation of amyloid plaques in Alzheimer's disease. wku.edu
| Therapeutic Area | Target Pathogen/Condition | Observed Effect | Reference |
|---|---|---|---|
| Antiviral | Herpes Simplex Virus (HSV), Cytomegalovirus (CMV) | Inhibition of viral replication; greater efficacy against CMV than acyclovir for some derivatives. | nih.govsci-hub.st |
| Antibacterial | S. aureus, E. coli, P. aeruginosa, C. jejuni | Inhibition of bacterial growth; synergistic effects with antibiotics like ciprofloxacin. | researchgate.netmdpi.com |
| Antifungal | Saccharomyces cerevisiae (yeast) | Inhibition of yeast growth. | researchgate.netwesternsydney.edu.au |
| Neurodegenerative | Alzheimer's Disease | Potential to inhibit β-amyloid aggregation and reduce associated oxidative stress. | wku.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
